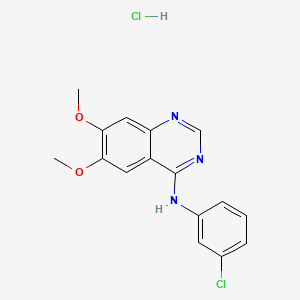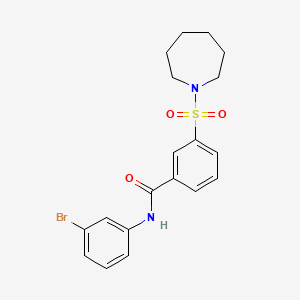
AK-7
Übersicht
Beschreibung
AK 7 is a selective inhibitor of sirtuin 2, a member of the sirtuin family of proteins that are involved in cellular regulation. This compound is known for its ability to permeate both cells and the blood-brain barrier, making it a valuable tool in neurological research. AK 7 has shown potential in treating neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease due to its neuroprotective properties .
Wissenschaftliche Forschungsanwendungen
AK 7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: AK 7 wird als Werkzeugverbindung verwendet, um die Hemmung von Sirtuin 2 und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: In der biologischen Forschung wird AK 7 verwendet, um die Rolle von Sirtuin 2 bei neurodegenerativen Erkrankungen und anderen zellulären Funktionen zu untersuchen.
Medizin: AK 7 hat in präklinischen Studien aufgrund seiner neuroprotektiven Wirkungen vielversprechend für die Behandlung von Huntington-Krankheit und Parkinson-Krankheit gezeigt.
Industrie: AK 7 wird bei der Entwicklung neuer therapeutischer Mittel verwendet, die auf Sirtuin 2 abzielen
Wirkmechanismus
AK 7 übt seine Wirkungen aus, indem es selektiv Sirtuin 2 inhibiert, ein Protein, das an der Deacetylierung von Lysinresten an Histonen und anderen Proteinen beteiligt ist. Diese Hemmung führt zu erhöhten Acetylierungsspiegeln, die verschiedene zelluläre Prozesse wie Genexpression, DNA-Reparatur und Stoffwechsel beeinflussen. Die neuroprotektiven Wirkungen von AK 7 werden auf seine Fähigkeit zurückgeführt, diese Prozesse zu modulieren, wodurch neuronale Schäden reduziert und die Motorik in Krankheitsmodellen verbessert werden .
Wirkmechanismus
Target of Action
The primary target of AK-7 is Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that play key roles in regulating cellular health. SIRT2 is a member of the sirtuin family of proteins, which are known to regulate cellular functions through deacetylation of proteins .
Mode of Action
This compound acts as an inhibitor of SIRT2 . It binds to SIRT2 and inhibits its activity, which can lead to various changes in cellular function .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects various biochemical pathways. For instance, it has been found to play a role in the regulation of the cell cycle and apoptosis . This compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner . It also increases apoptosis rate, DNA fragmentation, and caspase-3 activity .
Result of Action
The inhibition of SIRT2 by this compound leads to several molecular and cellular effects. For instance, it has been shown to have a cytotoxic effect on U87 glioblastoma multiforme cells . After this compound treatment, the colony-forming capacity of these cells was suppressed . Moreover, this compound increased the rate of apoptosis, DNA fragmentation, and caspase-3 activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AK 7 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Das Verfahren umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von AK 7 wird durch eine Reihe von Reaktionen synthetisiert, die Bromierung und Sulfonierung beinhalten.
Bromierung: Die Einführung eines Bromatoms in den aromatischen Ring wird unter kontrollierten Bedingungen mit Brom oder einem Bromierungsmittel erreicht.
Sulfonierung: Die Sulfonylgruppe wird unter Verwendung eines Sulfonylchlorids in Gegenwart einer Base wie Pyridin eingeführt.
Kupplungsreaktionen: Die letzten Schritte beinhalten Kupplungsreaktionen, um die Hexahydro-1H-azepin-1-yl-Gruppe an die Kernstruktur zu binden.
Industrielle Produktionsmethoden
Die industrielle Produktion von AK 7 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig automatisierte Systeme und strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AK 7 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: AK 7 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können AK 7 in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Substitution: Substitutionsreaktionen, insbesondere nukleophile aromatische Substitution, können den aromatischen Ring von AK 7 modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen unter basischen Bedingungen verwendet.
Hauptprodukte
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sirtinol: Ein weiterer Sirtuin-Inhibitor, aber weniger selektiv für Sirtuin 2.
EX-527: Ein selektiver Inhibitor von Sirtuin 1, der in der Forschung zur Stoffwechselregulation verwendet wird.
AGK2: Ein selektiver Sirtuin 2-Inhibitor, ähnlich wie AK 7, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit von AK 7
AK 7 ist einzigartig aufgrund seiner hohen Selektivität für Sirtuin 2 und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Dies macht es besonders wertvoll in der neurologischen Forschung, wo es verwendet werden kann, um die Auswirkungen der Sirtuin 2-Hemmung im Gehirn zu untersuchen .
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c20-16-8-6-9-17(14-16)21-19(23)15-7-5-10-18(13-15)26(24,25)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAYHZZWYNXHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194926 | |
| Record name | AK-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420831-40-9 | |
| Record name | AK-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420831409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AK-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 420831-40-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AK-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308B6B695N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



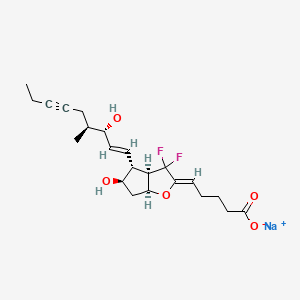

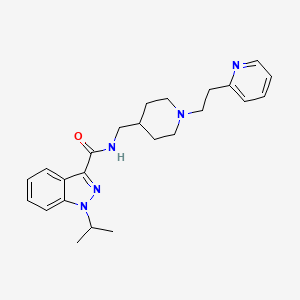
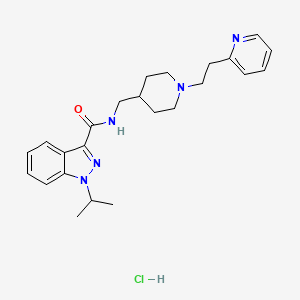
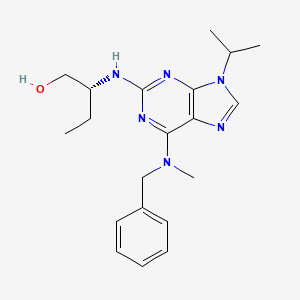


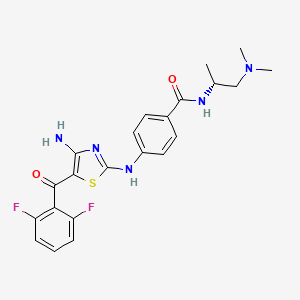
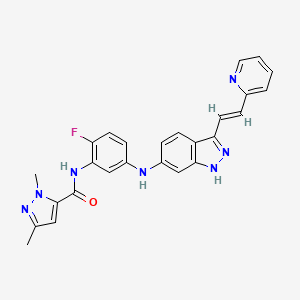
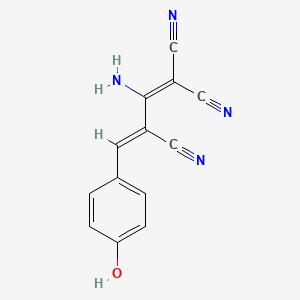
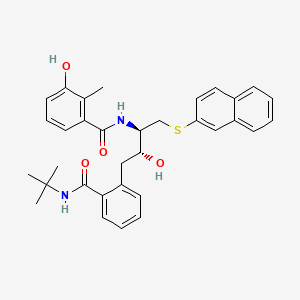
![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)
